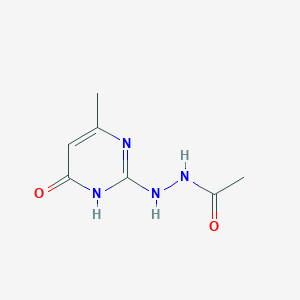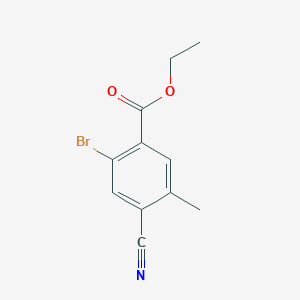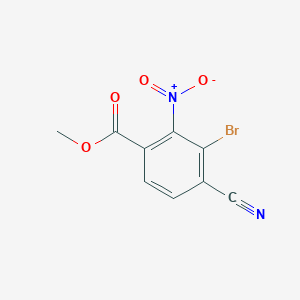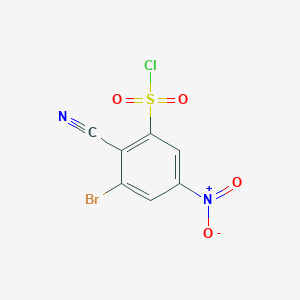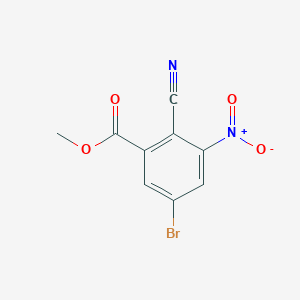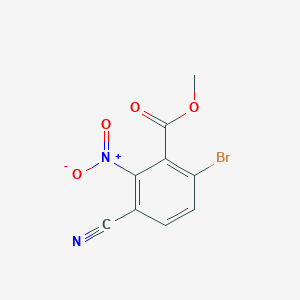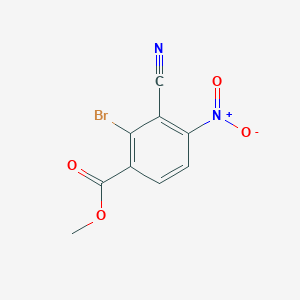
N-エチル-N-フェニルアミノスルホンアミド
概要
説明
Synthesis Analysis
Sulfonamides, including EPAS, can be synthesized through condensation of amino group-containing drugs and amino acids . The structures of the new products are confirmed by elemental and spectral analysis .Molecular Structure Analysis
Sulfonamides, including EPAS, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
The interactive chemical reaction platform, SCAN, is developed for analyzing the chemical reaction path network . It offers the chemical reaction path network database, visualization, and network analysis tools .Physical And Chemical Properties Analysis
The physical properties of nanomaterials, including EPAS, can be analyzed using various techniques . Significantly enhanced or novel catalytic properties such as reactivity and selectivity have been reported for nanoparticle catalysts compared to their bulk analogues .科学的研究の応用
バイオテクノロジー: タンパク質工学
バイオテクノロジーにおいて、「N-エチル-N-フェニルアミノスルホンアミド」はタンパク質または酵素を修飾するために使用される可能性があります。アミノ酸残基に付着させることで、研究者はタンパク質の機能や安定性を変化させることができ、酵素ベースの産業プロセスや治療法の進歩につながる可能性があります。
これらの用途のそれぞれは、それぞれの分野における「N-エチル-N-フェニルアミノスルホンアミド」の潜在能力と限界を完全に理解するために、広範な研究開発を必要とします。 この化合物の汎用性は、スルホンアミド基に由来しており、これは安定性と反応性で知られている官能基であり、さまざまな化学用途において貴重な成分となっています .
作用機序
Target of Action
N-ethyl-N-phenylaminosulfonamide belongs to the class of sulfonamide drugs . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including N-ethyl-N-phenylaminosulfonamide, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid, which is essential for the further production of DNA in the bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by N-ethyl-N-phenylaminosulfonamide disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the production of DNA, RNA, and proteins, leading to the inhibition of bacterial growth . The downstream effects include the prevention of bacterial infections and the treatment of various disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .
Result of Action
The result of N-ethyl-N-phenylaminosulfonamide’s action is the inhibition of bacterial growth through the disruption of folic acid synthesis . This leads to the prevention and treatment of bacterial infections . Additionally, it plays a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Action Environment
The action of N-ethyl-N-phenylaminosulfonamide, like other sulfonamides, can be influenced by various environmental factors. They have the potential to cause various unfavorable side effects, including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .
Safety and Hazards
将来の方向性
The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Melflufen provides a paradigm for rational peptide-drug conjugate (PDC) design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .
生化学分析
Biochemical Properties
N-ethyl-N-phenylaminosulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to inhibit the activity of certain enzymes, such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, N-ethyl-N-phenylaminosulfonamide disrupts the production of DNA, thereby exhibiting antibacterial properties. Additionally, this compound interacts with proteins involved in cellular signaling pathways, influencing various biochemical processes .
Cellular Effects
N-ethyl-N-phenylaminosulfonamide has been shown to affect various types of cells and cellular processes. In bacterial cells, this compound inhibits the synthesis of folic acid, leading to impaired DNA production and cell death . In mammalian cells, N-ethyl-N-phenylaminosulfonamide can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain transcription factors, thereby affecting gene expression and cellular responses . Furthermore, this compound can alter cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of N-ethyl-N-phenylaminosulfonamide involves its binding interactions with biomolecules and enzyme inhibition. This compound acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking the structure of PABA, N-ethyl-N-phenylaminosulfonamide binds to dihydropteroate synthetase, preventing the enzyme from catalyzing the formation of dihydropteroate, a precursor of folic acid . This inhibition disrupts the production of folic acid, leading to impaired DNA synthesis and bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-ethyl-N-phenylaminosulfonamide have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to N-ethyl-N-phenylaminosulfonamide can lead to adaptive responses in bacterial populations, such as the development of resistance mechanisms . Additionally, in vitro studies have demonstrated that this compound can have long-term effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-ethyl-N-phenylaminosulfonamide vary with different dosages in animal models. At low doses, this compound exhibits antibacterial activity without significant toxic effects . At high doses, N-ethyl-N-phenylaminosulfonamide can cause adverse effects, such as gastrointestinal disturbances, liver toxicity, and hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . Animal studies have also shown that chronic exposure to high doses of N-ethyl-N-phenylaminosulfonamide can lead to the development of resistance in bacterial populations .
Metabolic Pathways
N-ethyl-N-phenylaminosulfonamide is involved in various metabolic pathways, primarily related to its role as an antibacterial agent. This compound interacts with enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . By inhibiting this enzyme, N-ethyl-N-phenylaminosulfonamide disrupts the metabolic flux of folic acid synthesis, leading to reduced levels of folic acid and impaired DNA production . Additionally, this compound can affect other metabolic pathways by interacting with enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
The transport and distribution of N-ethyl-N-phenylaminosulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, facilitating its uptake into cells . Once inside the cells, N-ethyl-N-phenylaminosulfonamide can bind to proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
N-ethyl-N-phenylaminosulfonamide exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, N-ethyl-N-phenylaminosulfonamide interacts with enzymes and proteins involved in metabolic pathways and cellular signaling . In the nucleus, this compound can influence gene expression by modulating the activity of transcription factors . The subcellular localization of N-ethyl-N-phenylaminosulfonamide is also influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
[ethyl(sulfamoyl)amino]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWWHDIPOYYISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


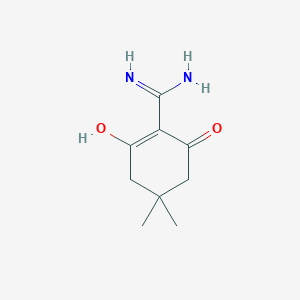
![3H-Pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B1417164.png)
![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1417166.png)
![[4-Methyl-2-(2-methyl-allylsulfanyl)-6-oxo-1,6-dihydro-pyrimidin-5-yl]-acetic acid](/img/structure/B1417167.png)

